2-[(4-Bromo-3-nitrophenyl)methylsulfanyl]-1,3-oxazole
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Overview
Description
2-[(4-Bromo-3-nitrophenyl)methylsulfanyl]-1,3-oxazole is an organic compound that features a unique combination of a brominated nitrophenyl group and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Bromo-3-nitrophenyl)methylsulfanyl]-1,3-oxazole typically involves the reaction of 4-bromo-3-nitrobenzyl chloride with 2-mercapto-1,3-oxazole under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Bromo-3-nitrophenyl)methylsulfanyl]-1,3-oxazole undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder, hydrochloric acid.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(4-Bromo-3-nitrophenyl)methylsulfanyl]-1,3-oxazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving oxidative stress and enzyme inhibition.
Mechanism of Action
The mechanism of action of 2-[(4-Bromo-3-nitrophenyl)methylsulfanyl]-1,3-oxazole involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, influencing oxidative stress pathways. The oxazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The bromine atom can participate in halogen bonding, affecting the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Chloro-3-nitrophenyl)methylsulfanyl]-1,3-oxazole
- 2-[(4-Fluoro-3-nitrophenyl)methylsulfanyl]-1,3-oxazole
- 2-[(4-Iodo-3-nitrophenyl)methylsulfanyl]-1,3-oxazole
Uniqueness
2-[(4-Bromo-3-nitrophenyl)methylsulfanyl]-1,3-oxazole is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can influence the compound’s reactivity and binding affinity, making it distinct from its chloro, fluoro, and iodo analogs.
Properties
IUPAC Name |
2-[(4-bromo-3-nitrophenyl)methylsulfanyl]-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O3S/c11-8-2-1-7(5-9(8)13(14)15)6-17-10-12-3-4-16-10/h1-5H,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNYNJBHEQRXGIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CSC2=NC=CO2)[N+](=O)[O-])Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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